molecular formula C23H24N4O3 B15025376 N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide

Cat. No.: B15025376
M. Wt: 404.5 g/mol
InChI Key: JKETZAPTOZAYCV-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide: is a complex organic compound that features both benzodiazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Ethyl Linker: The benzodiazole intermediate is then reacted with an ethyl halide in the presence of a base to introduce the ethyl linker.

    Formation of the Isoindole Moiety: The isoindole ring is synthesized from phthalic anhydride and an amine, followed by cyclization.

    Coupling Reaction: Finally, the benzodiazole-ethyl intermediate is coupled with the isoindole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final hexanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using specific catalysts to improve reaction efficiency.

    Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to enhance the overall process.

    Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or isoindole rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its interactions with biological macromolecules, potentially serving as a probe or inhibitor.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways by inhibiting or activating key proteins, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide: can be compared with other benzodiazole and isoindole derivatives, such as:

Uniqueness

  • Structural Features : The specific arrangement of benzodiazole and isoindole rings with a hexanamide linker provides unique chemical properties.
  • Reactivity : The compound’s reactivity profile may differ from similar compounds due to the length and flexibility of the hexanamide linker.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C23H24N4O3/c28-21(24-14-13-20-25-18-10-5-6-11-19(18)26-20)12-2-1-7-15-27-22(29)16-8-3-4-9-17(16)23(27)30/h3-6,8-11H,1-2,7,12-15H2,(H,24,28)(H,25,26)

InChI Key

JKETZAPTOZAYCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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